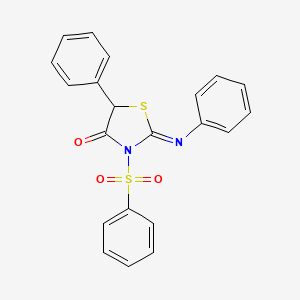

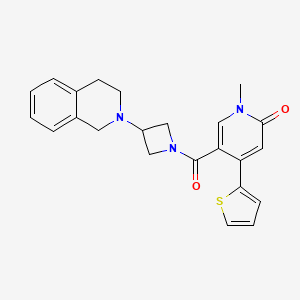

(Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolidin-4-ones are a versatile and privileged nucleus comprising of a five-membered heterocyclic ring system possessing a sulfur heteroatom and a cyclic amide bond . They have been the subject of extensive research and review studies, mainly published in the last decade, exploring the diverse types of biological activities of this nucleus with potential therapeutic applications .

Synthesis Analysis

Thiazolidin-4-one compounds can be synthesized via heterocyclizing the corresponding N-aryl-2-chloroacetamides with ammonium thiocyanate . The structures of the obtained compounds can be confirmed by an extensive analysis of their spectroscopic data, including infrared, 1H NMR, 13C NMR, and mass analyses .Molecular Structure Analysis

The possible tautomeric forms of synthesized thiazolidine-4-ones have been studied. The tautomerization equilibrium parameters, ΔH, ΔG, and Keq were calculated using the DFT/B3LYP methodology, where it has been indicated that the tautomeric form, phenylimino, is more favorable than the phenylamino form .Chemical Reactions Analysis

The (E, Z)-isomer of thiazolidin-4-one compounds is formed as the initial product which transforms to the (Z, Z)-isomer under mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiazolidin-4-one compound can be determined by its molecular structure and the substituents it carries. For example, the compound “2-PHENYLIMINO-THIAZOLIDIN-4-ONE” has a linear formula of C9H8N2OS and a molecular weight of 192.241 .科学的研究の応用

Anticancer Activity

Thiazolidin-4-one scaffold, which is a part of the compound, is among the most important chemical skeletons that illustrate anticancer activity . Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .

Antitubercular Properties

The thiazolidin-4-one scaffold has great potential for medicinal chemistry and is of interest to scientists in view of a wide spectrum of biological activity. This scaffold is often used for designing small molecules with various biological activities, including antituberculosis activity .

Early Discovery Research

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that the compound could be used in early-stage research to explore its potential applications.

Inhibition of Various Enzymes

Thiazolidin-4-one derivatives have shown potential in inhibiting various enzymes . This property could be useful in the development of drugs targeting specific enzymes.

Role in Cell Lines

Thiazolidin-4-one derivatives have shown potential in various cell lines . This suggests that the compound could be used in cellular biology research.

Photochemistry and Photophysics

While the specific compound was not mentioned, thiazolidin-4-one derivatives have been discussed in the context of photochemistry and photophysics . This suggests potential applications in these fields.

Safety And Hazards

将来の方向性

Thiazolidin-4-one compounds are gaining the attention of researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on exploring the structural diversity and substitution patterns among diverse derivatives containing this nucleus as a core skeleton . Further studies like pharmacokinetic and metabolic stability are suggested to generate potential lead candidates with the translational outcome .

特性

IUPAC Name |

3-(benzenesulfonyl)-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c24-20-19(16-10-4-1-5-11-16)27-21(22-17-12-6-2-7-13-17)23(20)28(25,26)18-14-8-3-9-15-18/h1-15,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJKSVVWQRWBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC=CC=C3)S2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-phenyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B2668176.png)

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)

![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)

![2-{4-[2-(Methylsulfanyl)pyridine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2668197.png)